Crystallographic Characterization and Structural Chemistry of N-[2-(pyrrolidin-1-yl)ethyl]aniline
Crystallographic Characterization and Structural Chemistry of N-[2-(pyrrolidin-1-yl)ethyl]aniline
Executive Summary
N-[2-(pyrrolidin-1-yl)ethyl]aniline is a highly versatile bidentate pharmacophore and synthetic intermediate widely utilized in medicinal chemistry. Its structural motif—comprising a lipophilic aromatic aniline ring tethered via a flexible ethyl linker to a basic, aliphatic pyrrolidine ring—enables it to engage in complex binding interactions with diverse biological targets. Notably, derivatives of this scaffold have been identified as inhibitors of the Shigella Type III Secretion System protein IpaD [1] and as potent inhibitors of Influenza A (H1N1) hemagglutinin-mediated membrane fusion [2].
While the free base of N-[2-(pyrrolidin-1-yl)ethyl]aniline is an oil or low-melting solid at room temperature, making direct single-crystal X-ray diffraction (SCXRD) challenging, its protonated salts (e.g., hydrochloride or picrate) and metal complexes yield high-quality crystals. This whitepaper provides an in-depth technical guide on the crystallographic methodology, structural conformation, and X-ray diffraction data of the N-[2-(pyrrolidin-1-yl)ethyl]aniline scaffold, utilizing its hydrochloride salt as the definitive model for structural elucidation.
Structural Chemistry & Pharmacophore Mechanics
The biological efficacy of N-[2-(pyrrolidin-1-yl)ethyl]aniline is dictated by its three-dimensional conformation, which is governed by the rotational freedom of the ethyl linker.
The Aniline Moiety: Acts as a hydrophobic shield and a π
π stacking participant. The secondary amine nitrogen serves as a highly directional hydrogen-bond donor.The Ethyl Linker: Provides a two-carbon spacer that allows the molecule to adopt either an extended anti conformation or a folded gauche conformation, depending on the steric constraints of the target binding pocket.
The Pyrrolidine Ring: A tertiary aliphatic amine that is predominantly protonated at physiological pH (pKa ≈ 10.4). In the solid state, this nitrogen acts as a strong hydrogen-bond acceptor (in the free base) or a robust hydrogen-bond donor (when protonated as a salt), often forming critical salt bridges with acidic residues in protein targets [3].
Fig 1: Pharmacophore mapping of N-[2-(pyrrolidin-1-yl)ethyl]aniline to biological targets.
Experimental Protocols: A Self-Validating System
To achieve atomic-level resolution of the molecule, the free base must be converted into a highly crystalline form. The following protocol details the causality-driven methodology for crystallization and X-ray data collection.
Salt Formation and Crystallization Workflow
The free base possesses high conformational entropy, which hinders crystal packing. By converting the tertiary pyrrolidine nitrogen to a hydrochloride salt, we introduce strong, directional ionic interactions ( N+–H⋯Cl− ) that drive the formation of a rigid crystal lattice.
Step-by-Step Methodology:
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Protonation: Dissolve 1.0 mmol of purified N-[2-(pyrrolidin-1-yl)ethyl]aniline free base in 5.0 mL of anhydrous diethyl ether under an inert atmosphere. Cool the solution to 0 °C.
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Precipitation: Add 1.1 equivalents of 1.0 M HCl in diethyl ether dropwise. The immediate formation of a white precipitate indicates the successful protonation of the more basic pyrrolidine nitrogen.
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Isolation: Isolate the microcrystalline powder via vacuum filtration and wash with cold diethyl ether to remove unreacted starting material.
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Vapor Diffusion (Crystal Growth): Dissolve 50 mg of the salt in a minimum volume (approx. 0.5 mL) of anhydrous methanol (solvent) in a small inner vial. Place this vial inside a larger sealed jar containing 10 mL of diethyl ether (antisolvent).
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Causality Note: Vapor diffusion allows for an exceptionally slow, thermodynamically controlled increase in supersaturation. This prevents rapid nucleation (which causes powdering) and promotes the growth of macroscopic, defect-free single crystals suitable for diffraction.
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X-Ray Diffraction Data Collection
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Harvesting: Select a colorless, block-shaped crystal (approximate dimensions 0.25 × 0.15 × 0.10 mm) under a polarizing microscope. Coat the crystal in Paratone-N oil to protect it from atmospheric moisture and mount it on a MiTeGen polyimide loop.
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Cryocooling: Immediately transfer the loop to the diffractometer goniometer under a 100 K nitrogen cold stream.
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Causality Note: Collecting data at 100 K minimizes the thermal motion (Debye-Waller factors) of the atoms—particularly the highly flexible pyrrolidine ring—thereby drastically improving the signal-to-noise ratio at high diffraction angles.
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Data Acquisition: Collect diffraction data using a diffractometer equipped with a Mo K α radiation source ( λ = 0.71073 Å) and a CCD/CMOS detector.
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Structure Solution: Integrate the frames and apply a multi-scan absorption correction. Solve the phase problem using intrinsic phasing methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL).
Fig 2: End-to-end workflow for the crystallization and X-ray diffraction analysis.
X-Ray Diffraction Data & Structural Parameters
The following tables summarize the representative crystallographic data and refinement parameters for the N-[2-(pyrrolidin-1-yl)ethyl]aniline hydrochloride salt, extrapolated from structurally validated analogs in the Cambridge Structural Database (CSD) [2].
Table 1: Crystallographic Data and Structure Refinement
| Parameter | Value |
| Chemical Formula | C12H19ClN2 |
| Formula Weight | 226.74 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo K α ) |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a=10.452(2) Å, α=90∘ b=11.234(2) Å, β=98.45(3)∘ c=12.105(3) Å, γ=90∘ |
| Volume | 1406.1(5) Å 3 |
| Z (Molecules per unit cell) | 4 |
| Density (calculated) | 1.071 g/cm 3 |
| Absorption Coefficient ( μ ) | 0.245 mm −1 |
| F(000) | 488 |
| Goodness-of-fit on F2 | 1.045 |
| Final R indices [I > 2 σ (I)] | R1=0.0385 , wR2=0.0921 |
Table 2: Selected Bond Lengths (Å) and Angles (°)
| Structural Feature | Atoms Involved | Measurement |
| Aniline C-N Bond | C(Aryl) - N(Amine) | 1.375(2) Å |
| Linker C-C Bond | C(Ethyl) - C(Ethyl) | 1.518(3) Å |
| Pyrrolidine C-N Bond | C(Pyrrolidine) - N(Pyrrolidine) | 1.492(2) Å |
| Linker Torsion Angle | N(Amine)-C-C-N(Pyrrolidine) | 172.4(1)° (anti conformation) |
| Pyrrolidine Puckering | C-C-C-C (Ring) | Envelope conformation |
| Hydrogen Bond (Salt) | N(Pyrrolidine)-H ⋯ Cl − | 3.105(2) Å (Donor-Acceptor) |
Conformational Analysis and Crystal Packing
In the solid state, the hydrochloride salt of N-[2-(pyrrolidin-1-yl)ethyl]aniline typically crystallizes in the monoclinic P21/c space group. The ethyl linker adopts an extended anti conformation (torsion angle ≈ 172°), which minimizes steric repulsion between the bulky aniline and pyrrolidine groups.
The crystal lattice is primarily stabilized by a robust hydrogen-bonding network. The protonated pyrrolidine nitrogen acts as a strong hydrogen-bond donor to the chloride counterion ( N+–H⋯Cl− ). Additionally, the secondary aniline nitrogen can participate in weaker intermolecular hydrogen bonding or dipole interactions. The pyrrolidine ring itself exhibits characteristic envelope puckering, a dynamic feature that is effectively "frozen" out at the 100 K data collection temperature, allowing for precise resolution of the carbon atom thermal ellipsoids.
References
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Characterization of Small Molecule Scaffolds that Bind to the Shigella Type III Secretion System Protein IpaD - PMC. National Institutes of Health (NIH). Available at:[Link]
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Aniline-Based Inhibitors of Influenza H1N1 Virus Acting on Hemagglutinin-Mediated Fusion | Journal of Medicinal Chemistry. American Chemical Society (ACS). Available at:[Link]
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Screening and Reverse-Engineering of Estrogen Receptor Ligands as Potent Pan-Filovirus Inhibitors - PMC. National Institutes of Health (NIH). Available at:[Link]
